6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17BrN2O6S and its molecular weight is 493.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
A study highlighted the microwave-assisted synthesis of novel pyrimidine derivatives, including 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, to investigate their analgesic and ulcerogenic activity. The study found that some synthesized compounds showed significant analgesic activity without ulcerogenic effects, suggesting potential therapeutic applications (Chaudhary et al., 2012).
Anti-Inflammatory Agents
Another research focused on the synthesis of a series of compounds related to this compound to evaluate their anti-inflammatory activity. Several compounds demonstrated significant anti-inflammatory effects, which were comparable to the standard drug diclofenac sodium (Chaydhary et al., 2015).
Cholinesterase Inhibition for Alzheimer's Disease
Research into the design and synthesis of coumarin-3-carboxamide-N-morpholine hybrids, including derivatives of this compound, has shown promising cholinesterase inhibitory activity. This activity is crucial for developing new anti-Alzheimer's agents, with some compounds displaying potent inhibition that could contribute to Alzheimer's disease therapy (Tehrani et al., 2019).
Synthetic Studies on Marine Drugs
A synthetic approach to 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for marine drug studies, demonstrated the potential of related compounds in antitumor antibiotic research. This suggests that derivatives of this compound could be relevant for structural-activity relationship studies in antitumor research (Li et al., 2013).
Investigation of Biological Activities for Alzheimer's Disease
A study synthesized novel chromenones linked to the 1,2,3-triazole ring system, evaluating their biological activities against Alzheimer's disease. The findings highlighted compound N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (6m) as showing good anti-acetylcholinesterase activity and neuroprotective effects, indicating potential for Alzheimer's disease treatment (Saeedi et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to target kinases , which are proteins that play a crucial role in cell signaling pathways.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially kinases) to modulate their activity . This interaction could lead to changes in the signaling pathways within the cell, affecting cellular functions.
Biochemical Pathways
Given that similar compounds target kinases , it is likely that this compound could affect various signaling pathways within the cell, leading to downstream effects on cellular functions.
Properties
IUPAC Name |
6-bromo-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O6S/c21-14-1-6-18-13(11-14)12-17(20(25)29-18)19(24)22-15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHXSTRTTXRIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.